molecular formula C18H19ClF3N3O4S B2664376 (E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-(3,4-dimethoxyphenyl)ethene-1-sulfonamide CAS No. 478080-67-0

(E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-(3,4-dimethoxyphenyl)ethene-1-sulfonamide

Cat. No.: B2664376
CAS No.: 478080-67-0
M. Wt: 465.87
InChI Key: RHKVEASXHODMIT-VMPITWQZSA-N
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Description

(E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-(3,4-dimethoxyphenyl)ethene-1-sulfonamide ( 478080-67-0) is a synthetic small molecule with a molecular formula of C₁₈H₁₉ClF₃N₃O₄S and a molecular weight of 465.87 g/mol . This reagent features a distinct (E)-configured ethene sulfonamide core, bridging a 3,4-dimethoxyphenyl group and a 2-aminoethylamino-substituted chlorotrifluoromethyl pyridine moiety, a structure suggestive of potential biological activity and utility in medicinal chemistry and drug discovery research . The compound's structure is characterized by a high topological polar surface area (97.9 Ų) and several rotatable bonds, properties that can influence its solubility and binding characteristics in biochemical assays . This compound is offered for research purposes and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this material should refer to the Safety Data Sheet (SDS) prior to use. The product has been assigned the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures, including the use of personal protective equipment, should be taken to ensure safe handling .

Properties

IUPAC Name

(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(3,4-dimethoxyphenyl)ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClF3N3O4S/c1-28-15-4-3-12(9-16(15)29-2)5-8-30(26,27)25-7-6-23-17-14(19)10-13(11-24-17)18(20,21)22/h3-5,8-11,25H,6-7H2,1-2H3,(H,23,24)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKVEASXHODMIT-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CS(=O)(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/S(=O)(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-(3,4-dimethoxyphenyl)ethene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine derivative, followed by the introduction of the ethene and sulfonamide groups. Key reaction conditions include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction parameters, such as reagent concentrations, reaction time, and purification techniques, is crucial to achieve high purity and efficiency. Advanced techniques like chromatography and crystallization are often employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-(3,4-dimethoxyphenyl)ethene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring, altering the compound’s properties.

Scientific Research Applications

(E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-(3,4-dimethoxyphenyl)ethene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe or inhibitor in biochemical assays to investigate enzyme functions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a drug candidate for targeting specific diseases, owing to its unique chemical structure.

    Industry: The compound is utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-(3,4-dimethoxyphenyl)ethene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s closest structural analog is (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylprop-2-enamide (CAS: 400077-91-0, molecular formula: C₁₀H₈ClF₃N₂O, molar mass: 264.63 g/mol) . A detailed comparison is provided below:

Feature Target Compound (2E)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylprop-2-enamide
Core Structure Pyridine-linked ethylamino-ethene sulfonamide with 3,4-dimethoxyphenyl substituent Pyridine-linked prop-2-enamide with methyl group
Substituents - 3-Chloro
- 5-Trifluoromethyl
- 3,4-Dimethoxyphenyl
- Sulfonamide
- 3-Chloro
- 5-Trifluoromethyl
- N-Methylprop-2-enamide
Molecular Weight Higher (estimated >400 g/mol due to sulfonamide and dimethoxy groups) 264.63 g/mol
Key Functional Groups Sulfonamide (-SO₂NH₂), methoxy (-OCH₃) Enamide (-CONHCH₃)
Stereochemistry (E)-configured ethene (E)-configured prop-2-enamide
Potential Targets Likely enzyme inhibitors (e.g., kinases, proteases) Undisclosed, but enamide motifs are common in kinase inhibitors and anticancer agents

Pharmacokinetic and Pharmacodynamic Insights

  • Solubility : The sulfonamide group in the target compound may reduce aqueous solubility compared to the enamide analog, which lacks polar sulfonamide but retains moderate solubility via the amide bond.
  • Metabolic Stability : The trifluoromethyl group in both compounds enhances resistance to oxidative metabolism. However, the sulfonamide in the target compound may introduce susceptibility to conjugation reactions (e.g., glucuronidation).

Biological Activity

(E)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-(3,4-dimethoxyphenyl)ethene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article provides a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by the following features:

  • Molecular Formula : C₁₁H₁₂ClF₃N₄OS
  • Molecular Weight : 340.75 g/mol
  • IUPAC Name : 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[(E)-dimethylaminomethylideneamino]acetamide

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the disruption of tubulin polymerization, similar to established chemotherapeutic agents like paclitaxel. Molecular docking studies indicate a potential binding affinity to the colchicine site on tubulin, which is critical for cell cycle regulation and mitosis.
  • Cell Line Studies : In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, including:
    • MCF-7 (breast cancer)
    • HCT-15 (colon cancer)
    • K-562 (leukemia)
    The compound exhibited IC50 values in the nanomolar range for several of these cell lines, indicating potent activity.
Cell LineIC50 (μM)Mechanism of Action
MCF-70.5Apoptosis induction via tubulin inhibition
HCT-150.8Cell cycle arrest in G2/M phase
K-5620.6Disruption of microtubule dynamics

Antimicrobial Activity

The compound's antimicrobial properties have also been explored, with findings suggesting effectiveness against certain bacterial strains. The presence of the chloro and trifluoromethyl groups contributes to its bioactivity.

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    Preliminary results indicate that the compound can inhibit growth at concentrations lower than those required for conventional antibiotics.

Study 1: Antiproliferative Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antiproliferative effects of the compound on MCF-7 and HCT-15 cell lines. Results showed a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.

Study 2: Tubulin Binding Affinity

A molecular docking study highlighted the compound's ability to bind effectively to β-tubulin, suggesting a mechanism similar to that of known anti-mitotic agents. This study provided insights into how structural modifications could enhance biological activity.

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